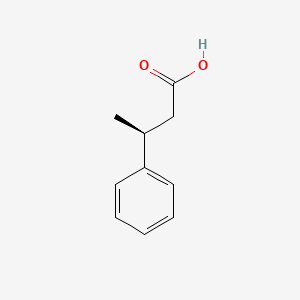

(S)-3-苯基丁酸

概述

描述

“(S)-3-Phenylbutyric acid” would be a type of organic compound known as a carboxylic acid . Carboxylic acids are characterized by the presence of a carboxyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. They are known for their sour taste and ability to react with bases to form salts .

Molecular Structure Analysis

The molecular structure of a compound like “(S)-3-Phenylbutyric acid” can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

Carboxylic acids like “(S)-3-Phenylbutyric acid” can undergo a variety of chemical reactions, including reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-3-Phenylbutyric acid” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .科学研究应用

合成和构型研究

- 氨基酸的合成:从(R)-(1-苯乙基)丙二酸酯合成的(S,S)-2-氨基-3-苯基丁酸,用于确定天然氨基酸的绝对构型 (Tsuchihashi, Mitamura, & Ogura, 1979)。

药理学研究

- 药理活性比较:对3-苯基-4-氨基丁酸(类似于(S)-3-苯基丁酸)的研究表明,其R-对映体在与运动活动、抗抑郁效应和疼痛相关的测试中具有显著的药理活性,突显了药物中对映体特异性作用 (Dambrova et al., 2008)。

化学性质和应用

- 有机锡(IV)羧酸酯合成:2-苯基丁酸用于制备有机锡(IV)配合物,具有潜在的抗植物病原体抗菌剂和体外溶血研究应用 (Naz et al., 2020)。

生物医学研究

蛋白质折叠的化学辅助剂:4-苯基丁酸(3-苯基丁酸的衍生物)正在研究其作为化学辅助剂的作用,有助于内质网中错误折叠蛋白的折叠,并具有潜在的治疗效果,适用于各种疾病 (Kolb et al., 2015)。

在糖尿病和并发症中的潜力:4-苯基丁酸显示出在改善胰岛细胞凋亡、胰岛素抵抗和胰岛素分泌方面具有潜力,这些在糖尿病及其并发症中受到影响 (Hu et al., 2019)。

环境和生物技术应用

- **微生物去对映化**:涉及罗多克克斯红色球菌PB1的研究表明,这种细菌可以选择性地代谢3-苯基丁酸的一个对映体,表明在环境生物技术和手性化学中具有潜在应用 (Simoni, Klinke, Zipper, Angst, & Kohler, 1996)。

植物生物学研究

- 植物组织培养中的再生:观察到4-苯基丁酸可以促进植物再生,通过转化为苯乙酸作为一种生长素。这一发现在植物组织培养工程和植物β-氧化途径研究中具有应用 (Iwase et al., 2022)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(3S)-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357380 | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-15-6 | |

| Record name | (+)-3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

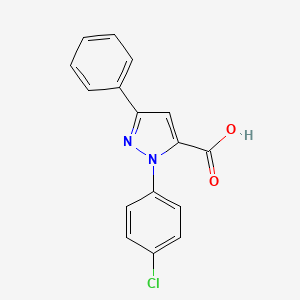

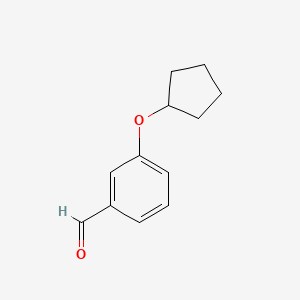

Feasible Synthetic Routes

Q1: Can microorganisms utilize (S)-3-Phenylbutyric acid as a source of energy?

A: While some microorganisms can utilize the racemic mixture of 3-Phenylbutyric acid, research shows that Rhodococcus rhodochrous PB1 selectively metabolizes only the (R)-enantiomer for growth. Interestingly, this bacterium can still transform the (S)-enantiomer into (S)-3-(2,3-dihydroxyphenyl)butyric acid, but only when grown in the presence of (R)-3-Phenylbutyric acid. [] This suggests a cometabolic process where enzymes induced by the (R)-enantiomer are also capable of modifying the (S)-enantiomer.

Q2: Can enzymes distinguish between the enantiomers of 3-Phenylbutyric acid?

A: Yes, enzymes often exhibit stereospecificity. For instance, Chromobacterium viscosum lipase demonstrates a preference for the (S)-enantiomer of 3-Phenylbutyric acid in hydrolysis reactions. [] This selectivity is further highlighted in a study using Chromobacterium viscosum lipase for kinetic resolution on a solid support. Surprisingly, the predominant product obtained was the (R)-(-)-3-Phenylbutyric acid, contradicting the enzyme's preference in solution-phase reactions. [] This intriguing observation emphasizes how immobilization can alter enzyme behavior and enantioselectivity.

Q3: Can the enantioselectivity of enzymes be improved for specific applications?

A: Yes, directed evolution techniques can be employed to enhance enzyme enantioselectivity. One study successfully used error-prone PCR and a mutator strain of E. coli to introduce random mutations into the gene encoding an esterase from Pseudomonas fluorescens. Screening of the resulting mutant library identified variants with almost two-fold improvement in enantioselectivity towards 3-Phenylbutyric acid esters compared to the wild-type enzyme. [] This exemplifies the potential for tailoring enzyme properties for specific biotechnological applications, such as chiral synthesis.

Q4: How is the absolute configuration of (S)-3-Phenylbutyric acid derivatives determined?

A: The absolute configuration of (S)-3-Phenylbutyric acid derivatives, specifically the medial (1R,1′S,2S)- and distal (S,S)-1,1′-Dimethyl-2,2′-spirobiindan, was established using a combination of synthetic methods and chiral starting materials. The synthesis began with (S)-3-Phenylbutyric acid, ensuring the final compounds inherited the desired chirality. [] This approach highlights the importance of well-defined starting materials and controlled synthetic routes in stereoselective synthesis, especially when dealing with compounds possessing multiple chiral centers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)